molecular formula C12H14O3 B13043924 6-Ethyl-3-methoxychroman-4-one

6-Ethyl-3-methoxychroman-4-one

Cat. No.: B13043924
M. Wt: 206.24 g/mol
InChI Key: IHPSWNGHCDROAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-3-methoxychroman-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For instance, the reaction of 3-methoxyphenol with ethyl acetoacetate in the presence of a strong acid catalyst can yield the desired chromanone derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-3-methoxychroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

6-ethyl-3-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C12H14O3/c1-3-8-4-5-10-9(6-8)12(13)11(14-2)7-15-10/h4-6,11H,3,7H2,1-2H3

InChI Key

IHPSWNGHCDROAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OCC(C2=O)OC

Origin of Product

United States

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